molecular formula C20H18BrN3OS B2649637 4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899958-19-1

4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Número de catálogo: B2649637
Número CAS: 899958-19-1
Peso molecular: 428.35
Clave InChI: PBHWPSCOQGZERX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((4-Bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic pyrimidine derivative with a cyclopenta[d]pyrimidinone core. Its structure features a 4-bromobenzylthio substituent at position 4 and a pyridin-2-ylmethyl group at position 1. The compound belongs to the 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, a class known for substituent-dependent biological activities .

Key structural attributes:

  • Thioether fragment: The 4-bromobenzylthio group contributes to redox-modulating properties, as halogenated benzyl substituents are shown to influence antioxidant/prooxidant behavior .
  • Pyridin-2-ylmethyl group: This substituent may enhance binding to biological targets via hydrogen bonding or π-π interactions.

Propiedades

IUPAC Name

4-[(4-bromophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c21-15-9-7-14(8-10-15)13-26-19-17-5-3-6-18(17)24(20(25)23-19)12-16-4-1-2-11-22-16/h1-2,4,7-11H,3,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHWPSCOQGZERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Br)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a cyclopenta[d]pyrimidine core, positions it for various pharmacological applications, particularly in the realm of cancer therapy and antimicrobial activity.

Structural Characteristics

The compound can be classified as a thioether due to the presence of a thio group (-S-) linked to a bromobenzyl moiety. It also belongs to the class of pyrimidine derivatives , which are recognized for their roles in various biological processes and as building blocks in pharmaceutical development. The synthesis typically involves multi-step reactions starting from commercially available precursors, characterized using techniques like NMR spectroscopy and mass spectrometry.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes or receptors. Its structural features suggest potential inhibitory effects on kinases or phosphatases, similar to other nucleotide analogs. Preliminary studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines, hinting at its potential use in chemotherapy regimens.

Biological Activity Evaluation

Recent evaluations of similar compounds have shown promising results in terms of cytotoxicity and antimicrobial properties. For instance, thiazolopyridine derivatives have demonstrated effective inhibitory actions against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM . This suggests that the compound may possess comparable antimicrobial properties.

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies have indicated that related compounds exhibit potent antiproliferative effects against human cancer cell lines (e.g., MCF7, HCT116). These studies often utilize MTT assays to assess cytotoxicity and selectivity towards normal cells .
    • A study focusing on spiro-indolin-2-one derivatives revealed that several synthesized agents displayed higher efficacy than standard references like sunitinib and 5-fluorouracil against various cancer cell lines .
  • Antimicrobial Properties :
    • The compound's thioether functionality may enhance its interaction with microbial targets, potentially leading to significant antimicrobial activity. For instance, benzofuran derivatives have shown profound antimycobacterial activity with low toxicity toward mammalian cells .
    • Compounds featuring similar scaffolds have been evaluated for their activity against both gram-positive and gram-negative bacteria, with results indicating promising MIC values comparable to clinically used agents .

Data Summary Table

Property Details
Molecular Formula C16H16BrN3S
Molecular Weight 358.3 g/mol
Synthesis Method Multi-step reactions involving DMF and potassium carbonate
Biological Targets Kinases, phosphatases
Anticancer Activity (Example) Effective against MCF7, HCT116 cell lines
Antimicrobial Activity (Example) MIC against E. coli: 0.21 μM

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to 4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit significant biological activities:

  • Antimicrobial Properties :
    • Compounds with similar structures have demonstrated antimicrobial activity against various strains such as Escherichia coli and Bacillus mycoides. The mechanism of action is believed to involve binding to specific enzymes or receptors, modulating their activity and inhibiting microbial growth .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may act as an effective inhibitor of tumor cell proliferation. For instance, derivatives featuring a pyrazolo[3,4-d]pyrimidine scaffold have shown high inhibitory activity against several cancer cell lines, including lung (A549), breast (MCF-7), and hepatoma (HepG2) cells . The IC50 values for certain derivatives indicate potent anticancer properties, suggesting that structural modifications can enhance efficacy .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic reactions. This includes the cyclization of appropriate precursors under various conditions to yield the target compound. Notably, the synthesis can lead to derivatives with altered biological activities due to structural variations introduced during the synthetic process .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to This compound :

  • Antimicrobial Evaluation :
    • A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial activity using the agar well diffusion method. Compounds were characterized using spectral analysis, revealing significant antimicrobial effects compared to standard drugs .
  • Anticancer Studies :
    • Research focused on pyrazolo[3,4-d]pyrimidine derivatives indicated that specific modifications could lead to increased potency against cancer cell lines. For example, one derivative exhibited an IC50 value of 2.24 µM against A549 cells, significantly lower than the control drug doxorubicin .

Comparación Con Compuestos Similares

Table 1: Comparison of 4-((4-Bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one with Structural Analogs

Compound Name Substituent (Position 4) Substituent (Position 1) Biological Activity Key Findings
This compound 4-Bromobenzylthio Pyridin-2-ylmethyl Antioxidant (inferred) Para-bromo substitution may favor antioxidant activity .
4-((2-Chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (4c) 2-Chlorobenzylthio Not specified Prooxidant (−6.67% activity) Ortho-halogenation correlates with prooxidant effects .
4-((2-Bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (4d) 2-Bromobenzylthio Not specified Prooxidant (−60% activity) Ortho-bromo substitution enhances prooxidant activity significantly .
4-((4-Fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one 4-Fluorobenzylthio Not specified N/A Fluorine substitution may alter lipophilicity (ClogP: ~3.5) .
4-((4-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one 4-Methylbenzylthio Not specified Antioxidant (high activity) Electron-donating groups (e.g., methyl) enhance antioxidant properties .
1-(Pyridin-4-ylmethyl)-4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one 4-Bromobenzylthio Pyridin-4-ylmethyl N/A Pyridine ring position (2- vs. 4-) may affect target selectivity .

Key Observations:

Substituent Position and Halogen Effects :

  • Ortho-halogenated benzylthio derivatives (e.g., 4c, 4d) exhibit prooxidant activity, while para-substituted analogs (e.g., 4-bromo, 4-methyl) show antioxidant effects .
  • The target compound’s para-bromo group likely avoids steric hindrance and stabilizes radical scavenging, contrasting with ortho-halogenated analogs .

Pyridine Substituent Variations :

  • Replacing pyridin-2-ylmethyl with pyridin-4-ylmethyl () may alter binding interactions due to differences in nitrogen atom orientation, though specific activity data are unavailable.

Q & A

Q. What advanced methods quantify antioxidant or radical-scavenging activity in this compound?

  • Methodology : Use DPPH/ABTS assays for radical scavenging and FRAP for reducing power. Pair with HPLC to identify active metabolites (e.g., phenolic derivatives) and correlate with total antioxidant capacity via standardized protocols .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.